

JNK-IN-11: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **JNK-IN-11**, a potent inhibitor of c-Jun N-terminal kinases (JNKs). This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in JNK-related drug discovery and development.

Core Compound Information

JNK-IN-11 is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins. It has been identified as a valuable tool for investigating the physiological and pathological roles of JNK signaling.

Structure and Chemical Identity

The chemical structure and identity of **JNK-IN-11** are summarized in the table below.



Identifier	Value
IUPAC Name	methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate[1]
CAS Number	676594-38-0[1]
Molecular Formula	C12H11NO3S2[1]
Molecular Weight	281.35 g/mol [1]
SMILES	COC(=O)c1sccc1NC(=O)Cc1cccs1[1]

Physicochemical Properties

A summary of the key physicochemical properties of **JNK-IN-11** is provided in the table below. These parameters are crucial for understanding the compound's behavior in biological systems.

Property	Value	Source
LogP (XLogP3)	2.8	PubChem[1]
Predicted pKa (strongest acidic)	9.8	Chemicalize
Predicted pKa (strongest basic)	-3.9	Chemicalize
Predicted Aqueous Solubility (pH 7.4)	0.02 g/L	Chemicalize

Mechanism of Action and Signaling Pathway

JNK-IN-11 functions as a Type I ATP-competitive inhibitor of JNKs.[2] This means it binds to the ATP-binding pocket of the JNK enzyme in its active conformation, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The thiophene ring of **JNK-IN-11** establishes hydrophobic interactions with the gatekeeper methionine residue (Met146) in the JNK active site, while a critical hydrogen bond is formed between the inhibitor's carbonyl group and the backbone NH of Met149.[2]



The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.

JNK Signaling Pathway and Inhibition by JNK-IN-11 Stress Stimuli (Cytokines, UV, etc.) MAP3K (e.g., ASK1, MEKK1) MKK4 / MKK7 JNK-IN-11 Inhibition **ATP** JNK1/2/3 ADP c-Jun Gene Expression (Apoptosis, Inflammation)

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Caption: JNK signaling pathway and the inhibitory action of JNK-IN-11.

Biological Activity and Selectivity Inhibitory Potency

JNK-IN-11 exhibits potent inhibition against JNK isoforms, with varying IC₅₀ values as detailed in the table below.

Target	IC ₅₀ (μM)
JNK1	2.2[2]
JNK2	21.4[2]
JNK3	1.8[2]

Kinase Selectivity Profile

While **JNK-IN-11** is a potent JNK inhibitor, it also demonstrates some off-target activity against other kinases. This is an important consideration for its use as a specific research tool.

Kinase	Activity/Selectivity
p38α	Remarkable selectivity over p38α[2]
Erk2	Remarkable selectivity over Erk2[2]

It is important to note that broader kinase profiling has revealed that **JNK-IN-11** can also potently block the phosphorylation of Erk1/2, Rsk1, and Msk1. This suggests that at higher concentrations, **JNK-IN-11** may have a broadened kinase selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **JNK-IN-11** and other JNK inhibitors.

In Vitro JNK Kinase Assay (Non-Radioactive)



This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by purified JNK enzyme.

Materials:

- Recombinant human JNK1, JNK2, or JNK3
- c-Jun (1-79) fusion protein (substrate)
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- ATP solution
- JNK-IN-11 or other test compounds
- 96-well assay plates
- Anti-phospho-c-Jun (Ser63) antibody
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Plate reader

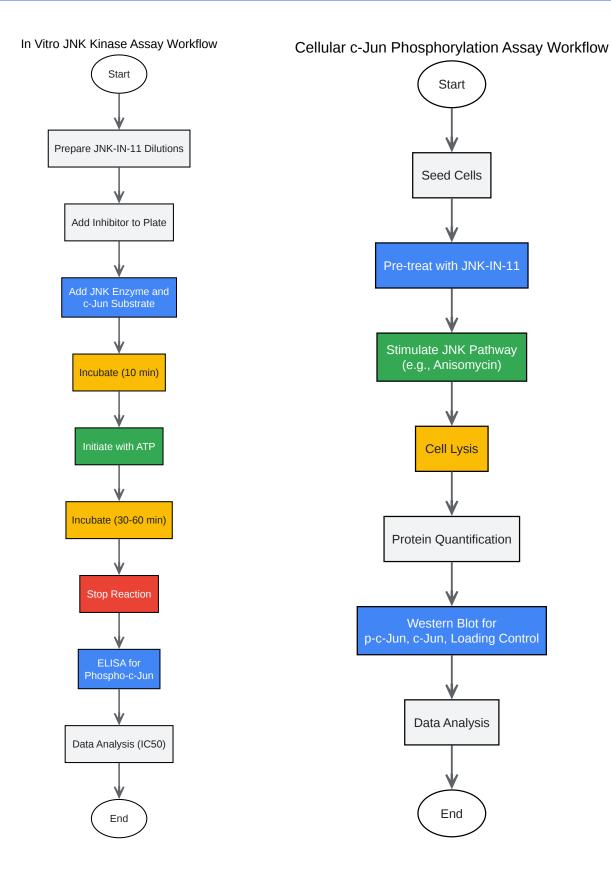
Procedure:

- Prepare serial dilutions of JNK-IN-11 in DMSO and then dilute in Kinase Assay Buffer.
- Add 10 μL of the diluted inhibitor to the wells of a 96-well plate.
- Add 20 μL of a solution containing the JNK enzyme and c-Jun substrate in Kinase Assay Buffer.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 20 μL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JNK.



- Incubate the reaction for 30-60 minutes at 30°C.
- Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
- Transfer the reaction mixture to a high-binding ELISA plate coated with an anti-c-Jun antibody.
- Incubate for 1 hour at room temperature to capture the c-Jun protein.
- Wash the plate three times with a wash buffer (e.g., TBS-T).
- Add the anti-phospho-c-Jun (Ser63) antibody and incubate for 1 hour.
- Wash the plate and add the HRP-conjugated secondary antibody.
- Incubate for 1 hour, then wash the plate.
- Add the chemiluminescent substrate and measure the signal using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.





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